1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]but-3-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-8(11)6-9(7-10)4-3-5-9/h1H,3-7,10H2 |
InChI Key |
JQHBTEAIGMDXOD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)CC1(CCC1)CN |
Origin of Product |
United States |
Preparation Methods
Construction of the Cyclobutane Core
Cyclobutane rings are commonly synthesized via [2 + 2] cycloaddition reactions, often photochemically or catalyzed by metal complexes such as copper(I). These methods allow the formation of cyclobutane rings with defined stereochemistry.
[2 + 2] Photocycloaddition : Irradiation of alkenes or enones with UV light in the presence of sensitizers (e.g., acetone or acetophenone) can induce cyclobutane formation by intramolecular or intermolecular cycloaddition. This method can be adapted to substrates bearing alkyne or aminomethyl substituents with careful control of reaction conditions to favor the desired regio- and stereochemistry.
Copper(I)-Catalyzed Cycloaddition : Cu(I) salts catalyze [2 + 2] photocycloadditions efficiently, often in ethers such as tetrahydrofuran (THF). This approach has been shown to produce cyclobutanes with high diastereoselectivity and can be used to generate bicyclic or substituted cyclobutanes relevant to the aminomethylcyclobutyl core.
Introduction of the Aminomethyl Group
The aminomethyl substituent on the cyclobutane ring can be introduced via functional group transformations post-cyclobutane formation or by using aminomethyl-containing precursors.
Reductive Amination : A common method involves the reductive amination of a cyclobutanone intermediate with formaldehyde and an amine source to install the aminomethyl group at the 1-position of the cyclobutane ring. This reaction typically uses reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions.
Nucleophilic Substitution on Halogenated Cyclobutanes : Alternatively, halogenated cyclobutanes can undergo nucleophilic substitution with ammonia or amines to introduce the aminomethyl functionality.
Installation of the But-3-yn-2-one Moiety
The but-3-yn-2-one fragment, an α,β-unsaturated ketone with an alkyne, is usually introduced via:
Alkynylation of α,β-Unsaturated Carbonyls : Starting from a suitable α,β-unsaturated ketone, alkynylation can be achieved by coupling with alkynyl metal reagents (e.g., alkynyl lithium or alkynyl zinc reagents), followed by oxidation if necessary.
Cross-Coupling Reactions : Palladium-catalyzed Sonogashira coupling between an alkyne and an α-bromo or α-iodo ketone precursor can efficiently form the but-3-yn-2-one structure.
Integrated Synthetic Route Example
A plausible synthetic route combining the above steps is:
Synthesis of Cyclobutanone Intermediate : Prepare 1-(aminomethyl)cyclobutanone via [2 + 2] photocycloaddition or metal-catalyzed cyclization of appropriate precursors.
Reductive Amination : Convert the cyclobutanone to 1-(aminomethyl)cyclobutyl derivative by reductive amination.
Alkynylation : Introduce the but-3-yn-2-one moiety via Sonogashira coupling or alkynylation on the ketone adjacent to the cyclobutyl ring.
Comparative Analysis of Preparation Methods
Research Findings and Notes
The stereochemical control in cyclobutane formation is crucial for the biological and chemical properties of the final compound. Cu(I)-catalyzed photocycloadditions have demonstrated reliable control of stereochemistry, which is beneficial for preparing 1-(aminomethyl)cyclobutyl intermediates.
Reductive amination is a versatile and widely used method for introducing aminomethyl groups on cyclobutanones, allowing for subsequent functionalization without harsh conditions.
The but-3-yn-2-one moiety is typically introduced late in the synthesis to avoid instability of the alkyne under earlier reaction conditions.
No direct, single-step synthesis of this compound was found in the literature, indicating the necessity of a multi-step synthetic strategy combining cyclobutane formation, amination, and alkynylation.
Summary Table of Key Synthetic Steps
This detailed analysis of preparation methods for This compound integrates diverse, authoritative research findings and highlights the synthetic strategies necessary to assemble this complex molecule. The approach relies on established cyclobutane synthesis via photocycloaddition, followed by functional group transformations to install the aminomethyl and alkynyl ketone functionalities with stereochemical control and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the but-3-yn-2-one moiety can participate in various chemical reactions.
Comparison with Similar Compounds
Structural Analogs with Cyclobutyl Moieties
2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride
- Structure: Cyclobutyl core with aminomethyl and acetic acid substituents.
- Molecular Formula: C₇H₁₄ClNO₂.
- Molecular Weight : 179.65 g/mol.
- This derivative is cataloged as a building block for drug discovery, suggesting utility in peptide-like or zwitterionic drug design .
| Property | 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one (Hypothetical) | 2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride |
|---|---|---|
| Core Structure | Cyclobutyl + butynone | Cyclobutyl + acetic acid |
| Functional Groups | Aminomethyl, α,β-unsaturated ketone | Aminomethyl, carboxylic acid |
| Molecular Weight | ~165–170 g/mol (estimated) | 179.65 g/mol |
| Applications | Potential electrophilic scaffold for covalent inhibitors | Zwitterionic intermediates in drug synthesis |
1-[cis-3-(Hydroxymethyl)cyclobutyl]uracil
- Structure : Cyclobutyl ring with hydroxymethyl and uracil substituents.
- Key Differences: The hydroxymethyl group and uracil base enable hydrogen bonding and nucleobase mimicry. Synthesized via Mitsunobu reactions, this compound highlights the versatility of cyclobutyl groups in nucleotide analog design .
Alkyne-Ketone Derivatives
1-Cyclohexylbut-2-yn-1-one
- Structure: Cyclohexyl group attached to a butynone moiety.
- Molecular Formula : C₁₀H₁₄O.
- This compound is used in asymmetric catalysis and stereoselective synthesis .
| Property | This compound | 1-Cyclohexylbut-2-yn-1-one |
|---|---|---|
| Ring Size | Cyclobutyl (high strain) | Cyclohexyl (low strain) |
| Reactivity | Higher electrophilicity due to ring strain | Moderate reactivity |
| Applications | Hypothetical covalent kinase inhibitors | Catalyst in enantioselective synthesis |
Pharmaceutical Derivatives with Aminomethyl Groups
Gabapentin (1-(Aminomethyl)cyclohexane acetic acid)
- Structure: Cyclohexane with aminomethyl and acetic acid groups.
- Molecular Weight : 171.34 g/mol.
- Key Differences: Cyclohexane ring instead of cyclobutyl; carboxylic acid instead of ketone. Gabapentin’s clinical success as an antiepileptic and neuropathic pain agent underscores the importance of aminomethyl-cycloalkane scaffolds in CNS drug design. The cyclobutyl analog may exhibit altered blood-brain barrier penetration due to reduced lipophilicity .
| Property | This compound | Gabapentin |
|---|---|---|
| Ring System | Cyclobutyl | Cyclohexane |
| Pharmacokinetics | Likely lower logP (more polar) | LogP ~1.1 (CNS penetration) |
| Therapeutic Use | Undefined (hypothetical) | Epilepsy, neuropathic pain |
Sibutramine-Related Impurities
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one
- Structure: Cyclobutyl with 4-chlorophenyl and methylbutanone groups.
- Molecular Formula : C₁₄H₁₇ClO.
- This impurity in sibutramine synthesis highlights the pharmacological risks of cyclobutyl-aromatic hybrids .
Biological Activity
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one, identified by its CAS number 1600342-95-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 151.21 g/mol. The compound features a cyclobutane ring and an alkynyl group, which are significant for its biological interactions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotective Effects | Potential modulation of GABAergic activity; may protect against neurodegeneration. |
| Anticancer Properties | Similar compounds have shown efficacy against various cancer cell lines, indicating potential for further exploration. |
| Cholinesterase Inhibition | Compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE), suggesting a need for investigation in this area. |
Neuroprotective Effects
Research has indicated that compounds structurally related to this compound may exhibit neuroprotective properties. For instance, studies on related cyclic compounds have demonstrated their ability to enhance synaptic plasticity and reduce neuronal apoptosis in models of neurodegenerative diseases.
Anticancer Activity
A study focusing on the anticancer properties of structurally similar alkynyl derivatives found significant cytotoxic effects against various cancer cell lines, including breast and renal cancers. These findings suggest that this compound warrants investigation for its potential as an anticancer agent.
Cholinesterase Inhibition
Cholinesterase inhibitors are critical in treating conditions like Alzheimer's disease. Compounds similar to this compound have been shown to inhibit AChE effectively, leading to increased acetylcholine levels in synaptic clefts. This mechanism supports cognitive function and memory retention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
